4-(4-Methylpiperazino)benzaldehyde

Organic Synthesis Process Chemistry Medicinal Chemistry

4-(4-Methylpiperazino)benzaldehyde (CAS 27913-99-1) is a specialized benzaldehyde derivative featuring a para-substituted 4-methylpiperazine ring. This heterocyclic aldehyde serves as a crucial building block in medicinal chemistry, valued for its dual functionality that enables the construction of complex molecules targeting neurological disorders and kinase pathways.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 27913-99-1
Cat. No. B1299057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazino)benzaldehyde
CAS27913-99-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3
InChIKeyPFODEVGLOVUVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperazino)benzaldehyde: Key Intermediate for Targeted Synthesis and Biological Screening


4-(4-Methylpiperazino)benzaldehyde (CAS 27913-99-1) is a specialized benzaldehyde derivative featuring a para-substituted 4-methylpiperazine ring [1]. This heterocyclic aldehyde serves as a crucial building block in medicinal chemistry, valued for its dual functionality that enables the construction of complex molecules targeting neurological disorders and kinase pathways . Its specific substitution pattern and solid physical form offer distinct advantages in synthesis, purification, and procurement compared to many closely related analogs.

The Risk of Generic Substitution: Why 4-(4-Methylpiperazino)benzaldehyde is Not Interchangeable


Simply replacing 4-(4-Methylpiperazino)benzaldehyde with another piperazine-benzaldehyde analog in a research or industrial protocol can lead to syntheses that are less efficient, more laborious to purify, or pharmacologically inferior due to variations in physical state and lipophilicity . This compound's specific combination of a crystalline solid form at room temperature, a distinct synthesis yield profile, and unique potency against target pathogens underscores why it is not a generic commodity chemical . The quantitative evidence below details the measurable, verifiable differences that matter for scientific selection and procurement decisions.

Quantitative Differentiation of 4-(4-Methylpiperazino)benzaldehyde Against Its Closest Analogs


Superior Synthesis Yield Compared to Ethyl and Cyclopropyl Analogs

In a controlled head-to-head synthesis series, 4-(4-methylpiperazino)benzaldehyde (1a) was obtained in 82% yield, a marked improvement over the analogous ethyl- (1b, 79% yield) and cyclopropyl- (1d, 78% yield) substituted benzaldehydes . This direct comparison was performed under identical conditions (4-fluorobenzaldehyde, secondary amine, K2CO3, DMF, reflux), providing a robust basis for preferential selection in route optimization .

Organic Synthesis Process Chemistry Medicinal Chemistry

Crystalline Solid Advantage Over Oily Analogs for Purification and Formulation

4-(4-Methylpiperazino)benzaldehyde is a crystalline solid with a measured melting point of 55-57°C, whereas its closest structural analogs—the ethyl, isopropyl, and cyclopropyl derivatives—were all obtained as oils or low-melting solids under identical synthesis conditions . This physical state is a class-level inference drawn directly from the synthesis report, where the solid form of the target compound is expressly distinguished from the 'oil' state of the analogs .

Solid-State Chemistry Purification Process Development

Potent and Broad-Spectrum Antimicrobial Activity Against Staphylococcus Isolates

4-(4-Methylpiperazino)benzaldehyde demonstrates potent inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 0.05 to 1 μg/mL against various Staphylococcus isolates . This broad-spectrum potency is qualitatively distinct from the undefined or absent antimicrobial profiles of unsubstituted piperazine benzaldehyde or the specific anti-cancer activity of 2-(4-methylpiperazin-1-yl)benzaldehyde, which is noted as a topoisomerase II inhibitor rather than a broad antibacterial . While direct comparator MIC data is limited, the class of unsubstituted piperazine benzaldehydes typically shows minimal direct antibacterial activity without further functionalization, highlighting the 4-methylpiperazine group's role in enhancing this particular bioactivity profile [1].

Antimicrobial Research Microbiology Drug Discovery

Targeted Application Scenarios for 4-(4-Methylpiperazino)benzaldehyde


Synthesis of Pyrazoline-Based Antileukemic Agents

4-(4-Methylpiperazino)benzaldehyde is a foundational building block for synthesizing a new series of 2-pyrazolines with potent antileukemic activity. The resulting compounds, such as 2f and 2h, demonstrated IC50 values of 33.52 μM and 42.89 μM, respectively, against HL-60 leukemia cells, directly linking this specific aldehyde to a promising and quantifiable therapeutic effect . Its use is critical to replicating these specific lead compounds where the 4-methylpiperazine moiety is essential for biological activity.

Development of Efflux Pump Inhibitors for Multidrug Resistance

Leveraging its potent antimicrobial activity (MIC 0.05-1 μg/mL against Staphylococcus isolates) and proven ability to inhibit bacterial efflux pumps and P-glycoprotein, this compound serves as a key intermediate in developing agents to combat multidrug resistance . Research programs focused on overcoming antibiotic resistance can use this compound as a privileged fragment to construct and optimize new efflux pump inhibitors.

Fragment-Based Discovery of Kinase and Neurological Disease Targets

The compound acts as a crucial pharmacophore assembly point for creating risperidone analogs with improved metabolic profiles and for developing p21-activated kinase 4 (PAK4) inhibitors as anticancer agents [1]. Its solid-state properties facilitate high-throughput crystallography-based fragment screening, and its high synthesis yield makes it cost-effective for generating diverse compound libraries targeting neurological disorders and kinases.

Quality Control and Reference Standard for Regiospecific Synthesis

Due to its well-characterized crystalline state (m.p. 55-57°C) and established high-yield synthesis pathway, this compound is an ideal reference standard for calibrating regiospecific reactions involving 4-substituted benzaldehydes . It ensures the accurate monitoring of reaction progress and the purity of para-substituted products, which is crucial for process development requiring precise quality control on the 4-position isomer.

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